molecular formula C10H11N3O2 B13024098 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid

5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid

Cat. No.: B13024098
M. Wt: 205.21 g/mol
InChI Key: UTPVUUXLVVLXSM-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of ethyl and methyl substituents at the 5th and 6th positions, respectively, adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine core. The carboxylic acid group is then introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For instance, it may inhibit kinases involved in cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structural similarity to purine bases also makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-ethyl-6-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-6-4-7-8(10(14)15)12-13-9(7)11-5(6)2/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

UTPVUUXLVVLXSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(NN=C2N=C1C)C(=O)O

Origin of Product

United States

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